molecular formula C5H12N2O3 B13060843 Methyl (2S)-2-amino-4-(aminooxy)butanoate

Methyl (2S)-2-amino-4-(aminooxy)butanoate

Cat. No.: B13060843
M. Wt: 148.16 g/mol
InChI Key: CMHKHPKHWVVBPE-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-4-(aminooxy)butanoate is a chemical compound with the molecular formula C5H12N2O3 It is an ester derivative of butanoic acid, featuring both amino and aminooxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-4-(aminooxy)butanoate typically involves the esterification of butanoic acid derivatives. One common method is the reaction of (2S)-2-amino-4-(aminooxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-(aminooxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-4-(aminooxy)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-4-(aminooxy)butanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, inhibiting enzymes that rely on these functional groups. This interaction can disrupt metabolic pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: An ester with a similar structure but lacking the amino and aminooxy groups.

    Methyl 2-methylbutanoate: Another ester with a branched chain, differing in its alkyl substituents.

    Methyl 2-amino-4-(aminooxy)butanoate: A closely related compound with similar functional groups but different stereochemistry.

Uniqueness

Methyl (2S)-2-amino-4-(aminooxy)butanoate is unique due to its combination of amino and aminooxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

methyl (2S)-2-amino-4-aminooxybutanoate

InChI

InChI=1S/C5H12N2O3/c1-9-5(8)4(6)2-3-10-7/h4H,2-3,6-7H2,1H3/t4-/m0/s1

InChI Key

CMHKHPKHWVVBPE-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)[C@H](CCON)N

Canonical SMILES

COC(=O)C(CCON)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.